molecular formula C22H25N7O2 B2888594 N-(4-acetamidophenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251678-08-6

N-(4-acetamidophenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2888594
CAS No.: 1251678-08-6
M. Wt: 419.489
InChI Key: CXAVVWBTRQAXQJ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the pyrimidinyl and piperidinyl groups. Common reagents used in these reactions include acetic anhydride, piperidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(4-acetamidophenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-1H-imidazole-4-carboxamide
  • 1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Uniqueness

N-(4-acetamidophenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(4-acetamidophenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, also referred to by its CAS number 1251678-08-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N7O2C_{22}H_{25}N_{7}O_{2}, with a molecular weight of 419.5 g/mol. The structure features an imidazole ring, which is known for its role in various biological activities, particularly in drug design.

PropertyValue
CAS Number1251678-08-6
Molecular FormulaC22H25N7O2
Molecular Weight419.5 g/mol

The compound's mechanism of action is primarily associated with its ability to inhibit specific enzymes and receptors involved in disease processes. Preliminary studies suggest that it may act as a selective inhibitor of certain kinases or enzymes relevant to cancer progression and other pathological conditions.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on kinases such as AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), which are implicated in various signaling pathways related to cancer and viral infections . The specific inhibition profile of this compound remains to be fully elucidated.

Anticancer Activity

Several studies have explored the anticancer potential of imidazole derivatives, including the compound . For instance, compounds similar to this one have demonstrated efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting angiogenesis .

Case Study: In Vitro Efficacy
A study on imidazole derivatives showed that certain analogs significantly reduced the viability of human cancer cell lines at micromolar concentrations. The specific effects on apoptosis markers and cell cycle arrest were noted, indicating a potential for further development as anticancer agents .

Antiviral Activity

In addition to anticancer properties, there is emerging evidence that imidazole derivatives may possess antiviral activity. For example, compounds targeting host kinases like AAK1 have shown promise against Dengue virus by disrupting viral replication processes . The potential application of this compound in antiviral therapies warrants further investigation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized through preclinical studies. Toxicological assessments are also essential to evaluate safety profiles before advancing to clinical trials.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2/c1-15-7-9-28(10-8-15)20-11-21(24-13-23-20)29-12-19(25-14-29)22(31)27-18-5-3-17(4-6-18)26-16(2)30/h3-6,11-15H,7-10H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAVVWBTRQAXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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